(R)-2-Amino-1,1,1-trifluoropropane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCERQEOKPRTG-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659602 | |

| Record name | (2R)-1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177469-12-4 | |

| Record name | (2R)-1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS Number: 177469-12-4). This document is intended to be a valuable resource for professionals in research and development, particularly those involved in drug discovery and organic synthesis.

Core Physical and Chemical Properties

This compound is a chiral amine salt that serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its trifluoromethyl group imparts unique chemical characteristics, including enhanced stability and reactivity.[1]

The physical state of the racemic mixture, (RS)-2-amino-1,1,1-trifluoropropane hydrochloride, is described as an off-white to light yellow solid, suggesting that the (R)-enantiomer is also a solid at ambient temperature.

Data Summary

The following table summarizes the available quantitative physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClF₃N | [1][2][3] |

| Molecular Weight | 149.54 g/mol | [2] |

| CAS Number | 177469-12-4 | [1][2][3][4] |

| Boiling Point | 116 °C at 760 mmHg | [1][3] |

| Flash Point | 23.9 °C | [1][3] |

| Melting Point | Not available | [1] |

| Appearance | Inferred to be a solid | |

| Vapor Pressure | 17.1 mmHg at 25°C | [1][3] |

Detailed Analysis of Physical Properties

Melting Point

A definitive melting point for this compound is not consistently reported in publicly available literature or supplier specifications; it is frequently listed as "N/A".[1] This may be attributable to several factors. Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] The presence of water as an impurity can lead to a significant depression and broadening of the melting point range, making an accurate determination challenging. Additionally, the compound may decompose upon heating before a true melting point is reached.

Solubility

-

Water: As an amine hydrochloride, the compound is expected to be soluble in water. The salt structure enhances water solubility compared to the free amine base.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the polar nature of the salt and the potential for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as is typical for ionic salts.

The presence of the trifluoromethyl group can influence solubility in organic solvents, and empirical testing is recommended to determine precise solubility in specific solvent systems.[6]

Spectroscopic Data

While specific spectra for this compound are not widely published, some suppliers indicate the availability of a ¹H NMR spectrum. Based on the chemical structure, the following spectral characteristics can be anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A doublet for the methyl (CH₃) protons, coupled to the adjacent methine proton.

-

A quartet or multiplet for the methine (CH) proton, coupled to both the methyl and amino protons.

-

A broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with deuterium in D₂O. The chemical shift of these protons will be downfield due to the positive charge.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon.

-

A quartet for the trifluoromethyl (CF₃) carbon due to coupling with the fluorine atoms.

-

A signal for the methine carbon, which will also show coupling to the attached fluorine atoms.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Characteristic N-H stretching bands for the ammonium group in the region of 3000-3300 cm⁻¹.

-

Strong C-F stretching bands, typically in the 1000-1200 cm⁻¹ region.

-

C-H stretching and bending vibrations.

-

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination

Given the potential for hygroscopicity, special care should be taken when determining the melting point.

Objective: To determine the melting point range of the compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Drying oven or desiccator

Procedure:

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to remove any absorbed water. This can be achieved by placing the sample in a drying oven at a temperature below its expected decomposition point or by storing it in a desiccator over a strong desiccant (e.g., P₂O₅) under vacuum for several hours.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A long glass tube can be used to drop the capillary through to aid in packing.[7]

-

The final packed sample height should be 2-3 mm.[7]

-

For potentially hygroscopic samples, the open end of the capillary tube can be flame-sealed after loading.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid particle melts (the clear point).

-

The recorded melting point should be reported as a range from the onset to the clear point.

-

Repeat the measurement with a fresh sample at least twice to ensure reproducibility.

-

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Vortex mixer

-

Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, ethanol, acetone, toluene.

Procedure:

-

Preparation:

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

-

Sample Addition:

-

Add approximately 20-30 mg of the compound to each test tube.

-

-

Solvent Addition and Mixing:

-

Add 1 mL of the first solvent to the corresponding test tube.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

-

Observation:

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the solid has dissolved, the compound is classified as "soluble" in that solvent at that concentration.

-

If some solid remains, add another 2 mL of the solvent and vortex again. If the solid dissolves, it is "sparingly soluble."

-

If the solid still does not dissolve, it is classified as "insoluble."

-

-

Data Recording:

-

Record the observations (soluble, sparingly soluble, or insoluble) for each solvent.

-

Note any other observations, such as color changes or gas evolution.

-

-

Repeat for all solvents.

References

- 1. Cas 177469-12-4,this compound | lookchem [lookchem.com]

- 2. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 177469-12-4 [chemnet.com]

- 4. This compound [oakwoodchemical.com]

- 5. Triethylamine - Wikipedia [en.wikipedia.org]

- 6. kaibangchem.com [kaibangchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (R)-2-Amino-1,1,1-trifluoropropane hydrochloride

CAS Number: 177469-12-4

A Chiral Building Block for Advanced Drug Discovery

Introduction

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, with the CAS number 177469-12-4, is a chiral fluorinated organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its structural uniqueness, characterized by a trifluoromethyl group attached to a chiral amine, makes it a valuable building block in the synthesis of complex, biologically active molecules.[1] The presence of the trifluoromethyl moiety can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The available data is summarized in the table below. While some specific physical properties like melting point and solubility are not consistently reported in publicly available literature, the provided data offers key insights into its chemical nature.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClF₃N | [3] |

| Molecular Weight | 149.54 g/mol | [3] |

| Boiling Point | 116 °C at 760 mmHg | [1] |

| Flash Point | 23.9 °C | [1] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

| Vapor Pressure | 17.1 mmHg at 25°C | [1] |

| Solubility | Data not consistently available. Generally, amine hydrochlorides exhibit solubility in water and polar organic solvents.[5] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound presents a significant challenge due to the need for precise stereochemical control. Several strategies can be employed to obtain the desired (R)-enantiomer, primarily falling into two categories: enantioselective synthesis and chiral resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution of Racemic 2-Amino-1,1,1-trifluoropropane

One common and established method for obtaining a single enantiomer is through the resolution of a racemic mixture. This process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[6]

Materials:

-

Racemic 2-amino-1,1,1-trifluoropropane

-

Enantiomerically pure chiral acid (e.g., (+)-tartaric acid)[2]

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Hydrochloric acid (for hydrochloride salt formation)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic 2-amino-1,1,1-trifluoropropane in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) dissolved in the same solvent. Stir the mixture to allow for the formation of diastereomeric salts.

-

Fractional Crystallization: The two diastereomeric salts will likely have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or concentration of the solvent. This process may require optimization of solvent and temperature conditions.

-

Isolation of the Diastereomeric Salt: Isolate the crystallized diastereomeric salt by filtration. The purity of the isolated salt can be assessed by measuring its specific rotation.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-2-amino-1,1,1-trifluoropropane.

-

Extraction and Purification: Extract the free amine into an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure to obtain the purified (R)-2-amino-1,1,1-trifluoropropane.

-

Hydrochloride Salt Formation: Dissolve the purified free amine in a suitable solvent and treat it with hydrochloric acid to precipitate the desired this compound salt. Isolate the salt by filtration and dry it under vacuum.

Logical Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of racemic 2-amino-1,1,1-trifluoropropane.

Enantioselective Synthesis

Modern synthetic strategies increasingly focus on enantioselective methods to directly produce the desired chiral isomer, thus avoiding the loss of 50% of the material inherent in classical resolution.[7] These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For the synthesis of α-trifluoromethyl amines, several catalytic enantioselective approaches have been developed, including the reduction of CF₃-substituted ketimines and nucleophilic additions to CF₃-substituted imines.[7]

A potential enantioselective route could involve the asymmetric reduction of a corresponding trifluoromethyl-substituted imine using a chiral catalyst.

Hypothetical Enantioselective Synthesis Workflow:

Caption: A potential workflow for the enantioselective synthesis of the target compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. Standard analytical techniques that can be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure.[8][9] The proton NMR would show characteristic signals for the methyl and methine protons, with coupling to the fluorine atoms. The carbon NMR would show the distinct signals for the methyl, methine, and trifluoromethyl carbons.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bonds of the amine and the C-F bonds of the trifluoromethyl group.[8]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceutical compounds.[1] The incorporation of the trifluoromethyl group can confer several advantageous properties to a drug molecule:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the in vivo half-life of a drug.

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the neighboring amine, influencing its ionization state at physiological pH and potentially affecting drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to enhanced binding affinity and potency.

While specific biological activities for this compound itself are not extensively documented, its utility is demonstrated by its incorporation into more complex drug candidates. For instance, trifluoromethyl-containing amines are known to act as enzyme inhibitors, and this structural motif is found in various investigational and approved drugs.[10][11]

Potential Therapeutic Areas:

The unique properties imparted by the trifluoromethyl group make this building block relevant for the development of drugs targeting a wide range of therapeutic areas, including:

-

Neuroscience: The ability to cross the blood-brain barrier is crucial for drugs targeting the central nervous system.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated moieties to enhance their efficacy.

-

Infectious Diseases: The metabolic stability and altered electronic properties can be advantageous in the design of antiviral and antibacterial agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is generally stored at 2-8°C under an inert atmosphere to maintain its stability.[1]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its trifluoromethyl group offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While further research into its specific biological activities is warranted, its importance as a synthetic precursor in the development of novel therapeutics is well-established. The continued exploration of enantioselective synthetic methods will further enhance its accessibility and utility in the pharmaceutical industry.

References

- 1. Cas 177469-12-4,this compound | lookchem [lookchem.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1-Trifluoropropan-2-amine hydrochloride | 2968-32-3 [sigmaaldrich.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(177469-12-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Amino-1,1,1-trifluoropropane hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, a chiral fluorinated organic compound, has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of innovative therapeutics.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in water. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₇ClF₃N[1] |

| Molecular Weight | 149.54 g/mol [1] |

| CAS Number | 177469-12-4[1] |

| Appearance | White to off-white solid |

| Melting Point | 240 °C (decomposes)[2] |

| Boiling Point | Not applicable |

| Solubility | Soluble in water |

| Optical Activity | [α] ~+1.89° (c=1 in Methanol)[2] |

Synthesis and Chiral Purity

The enantioselective synthesis of (R)-2-Amino-1,1,1-trifluoropropane is of paramount importance to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed to produce this chiral amine with high enantiomeric excess.

Experimental Protocol: Enantioselective Synthesis via Chiral Sulfinamide Auxiliary

This method provides a robust pathway to enantiomerically enriched 1,1,1-trifluoro-2-propanamine.[3]

Materials:

-

1,1,1-Trifluoroacetone

-

(R)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide

-

Sodium borohydride (NaBH₄) or L-Selectride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or methanol

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Formation of the Chiral Sulfinimine:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-tert-butanesulfinamide in anhydrous DCM.

-

Add titanium(IV) ethoxide to the solution and stir for 5-10 minutes.

-

Add 1,1,1-trifluoroacetone dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with brine and extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure Z-sulfinimine.

-

-

Diastereoselective Reduction:

-

Dissolve the purified sulfinimine in anhydrous MeOH and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add sodium borohydride (NaBH₄) in portions. For the synthesis of the (S)-enantiomer, L-Selectride can be used.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Deprotection and Salt Formation:

-

Dissolve the resulting sulfinamide in a minimal amount of methanol.

-

Add a solution of HCl in diethyl ether or methanol dropwise until the solution is acidic.

-

Stir the mixture for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization if necessary.

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several classes of drugs, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Janus Kinase (JAK) inhibitors.

Sitagliptin: A DPP-4 Inhibitor for Type 2 Diabetes

Sitagliptin, the active ingredient in Januvia®, is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. The (R)-chiral amine is a key component of its structure, essential for its biological activity. The synthesis of Sitagliptin involves the coupling of this compound with a β-keto ester derivative, followed by a series of transformations to form the final triazolopiperazine ring system.[4][5][6]

Janus Kinase (JAK) Inhibitors: Targeting Autoimmune Diseases and Cancer

The JAK-STAT signaling pathway is a critical pathway in the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.[] this compound is a key building block in the synthesis of several JAK inhibitors, which are designed to modulate this pathway.

The general workflow for the synthesis of a JAK inhibitor using this chiral amine is depicted below.

Synthetic workflow for a JAK inhibitor.

The incorporation of the trifluoromethylated chiral amine is crucial for achieving the desired potency and selectivity of the final drug molecule against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

The JAK-STAT signaling pathway, which is the target of these inhibitors, is a complex cascade of events initiated by cytokine binding to their receptors.

The JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile chiral building block that has significantly impacted the landscape of modern drug discovery. Its incorporation into drug candidates often leads to improved pharmacological profiles. The continued development of efficient and scalable synthetic routes to this key intermediate will undoubtedly facilitate the discovery and development of the next generation of innovative medicines for a wide range of diseases.

References

- 1. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]

(R)-2-Amino-1,1,1-trifluoropropane Hydrochloride: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, a chiral fluorinated building block, is of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can impart unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on experimental data and protocols relevant to research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the chiral amine (R)-1,1,1-trifluoropropan-2-amine. The "(R)" designation specifies the stereochemistry at the chiral carbon C2.

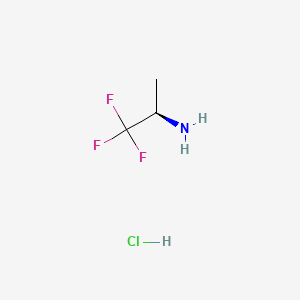

Visualization of the Chemical Structure

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound. It is important to note that some experimental values, such as the melting point, can show variability and are sometimes reported for the racemic mixture.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 177469-12-4 | [3] |

| Molecular Formula | C₃H₇ClF₃N | [3] |

| Molecular Weight | 149.54 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 254-256 °C (racemic) | [1] |

| Boiling Point | 116 °C at 760 mmHg (free amine) | [3] |

| Specific Rotation [α]D | -1.15° (c 1.0, MeOH, 23°C, 92% ee, for free amine) | [6] |

| Solubility | Data not available |

Table 2: Spectroscopic Data (Predicted and Representative)

| Technique | Data | Reference(s) |

| ¹H NMR | Expected signals: quartet (methine proton, CH), doublet (methyl protons, CH₃), broad singlet (ammonium protons, NH₃⁺). | [7] |

| ¹³C NMR | Expected signals: quartet (CF₃ carbon, due to C-F coupling), methine carbon, methyl carbon. | [7] |

| ¹⁹F NMR | Expected signal: doublet (CF₃ group, due to coupling with the methine proton). | [7] |

| IR (Infrared) | Expected characteristic peaks for N-H, C-H, and C-F bonds. | [7] |

| Mass Spectrometry | Expected molecular ion peak for the free amine (C₃H₆F₃N) at m/z ≈ 113.05. | [8] |

Synthesis and Purification

The synthesis of this compound can be approached through two main strategies: asymmetric synthesis to directly yield the desired enantiomer, or synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Amino-1,1,1-trifluoropropane Hydrochloride

A common method for the preparation of the racemic compound is the hydrogenation of 1,1,1-trifluoropropanone oxime.

Experimental Protocol:

-

Oxime Formation: 1,1,1-trifluoroacetone is reacted with hydroxylamine to form 1,1,1-trifluoropropanone oxime.

-

Hydrogenation: The oxime is hydrogenated in an autoclave using a catalyst such as Raney Nickel in a suitable solvent like methanol. The reaction is carried out under hydrogen pressure (e.g., 50 bar) and elevated temperature (e.g., 90 °C).[1]

-

Salt Formation and Isolation: After the reaction is complete and the catalyst is filtered off, the filtrate is cooled and acidified with concentrated hydrochloric acid. The solvent is then evaporated, and the resulting precipitate is washed with a non-polar solvent like diethyl ether and dried to yield the hydrochloride salt.[1]

Chiral Resolution

The resolution of racemic 1,1,1-trifluoro-2-propanamine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[6][9] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

General Experimental Protocol:

-

Salt Formation: The racemic free amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an enantiomerically pure resolving agent, such as L-(+)-tartaric acid.

-

Fractional Crystallization: The solution is allowed to crystallize. The diastereomeric salt that is less soluble will precipitate out of the solution first. This solid is collected by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine, which can then be extracted.

-

Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable solvent and treated with HCl (e.g., as a solution in ether or as a gas) to precipitate the desired this compound.

Asymmetric Synthesis

An alternative approach is the enantioselective synthesis, for example, through the reduction of a chiral N-sulfinylimine intermediate.[6]

Caption: General workflow for the synthesis and resolution of (R)-2-Amino-1,1,1-trifluoropropane HCl.

Applications in Research and Development

The trifluoromethyl group is a key pharmacophore that can significantly alter the properties of a molecule.[2] this compound serves as a valuable chiral building block for introducing this moiety into drug candidates.

Role in Drug Design

The incorporation of a trifluoromethyl group can lead to:

-

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.[2]

-

Enhanced Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.

-

Altered Conformation and Binding: The steric bulk and electronic properties of the CF₃ group can influence the conformation of a molecule, leading to improved binding affinity and selectivity for its biological target.

Synthetic Utility

As a primary amine, this compound is a versatile intermediate for a variety of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Synthesis of heterocyclic compounds

-

Nucleophilic substitution reactions

One notable reaction is the ring-opening of epoxides. However, when using the hydrochloride salt, the chloride ion can act as a competing nucleophile. It may be necessary to use the free amine or a different salt (e.g., triflate) for such transformations.[6]

Caption: Generalized reaction of (R)-1,1,1-trifluoropropan-2-amine with an epoxide.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen or argon).[3]

Conclusion

This compound is a crucial chiral building block for the synthesis of complex, fluorinated molecules. Its unique stereochemistry and the presence of the trifluoromethyl group make it a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for the enantiomerically pure hydrochloride salt can be sparse in publicly available literature, this guide consolidates the available information on its properties, synthesis, and applications to support ongoing research and development efforts.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. Cas 177469-12-4,this compound | lookchem [lookchem.com]

- 4. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 177469-12-4 [chemicalbook.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (R)-2-Amino-1,1,1-trifluoropropane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, with the chemical formula C3H7ClF3N, is a critical chiral building block in modern medicinal chemistry. The presence of a trifluoromethyl group at a stereogenic center imparts unique properties to molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis methodologies, and significant applications of this compound, with a particular focus on its role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its physicochemical properties are crucial for its handling, storage, and application in synthetic chemistry. The trifluoromethyl group significantly influences its acidity, lipophilicity, and conformational preferences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177469-12-4 | [2][3][4][5] |

| Molecular Formula | C3H7ClF3N | [2][4][5] |

| Molecular Weight | 149.54 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 116 °C at 760 mmHg | [2][5] |

| Flash Point | 23.9 °C | [2][5] |

| Vapor Pressure | 17.1 mmHg at 25°C | [2][5] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Note: An experimentally determined melting point is not consistently reported in the literature, with many sources citing "N/A".[2]

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The proton spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three fluorine atoms and the adjacent methyl protons. The methyl protons (CH₃) would likely appear as a doublet, coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet. |

| ¹³C NMR | The carbon spectrum will be characterized by the C-F coupling. The carbon bearing the trifluoromethyl group (CF₃) will appear as a quartet. The methine carbon (CH) and the methyl carbon (CH₃) will also show coupling to the fluorine atoms, though to a lesser extent. |

| IR Spectroscopy | The IR spectrum is expected to display characteristic 'twin peaks' for the N-H bond stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹.[6] N-H deformation vibrations are expected around 1580-1650 cm⁻¹.[6] C-N stretching vibrations are typically observed between 1020-1220 cm⁻¹.[6] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak. A characteristic fragmentation pattern for aliphatic amines would be the loss of a methyl radical, leading to a prominent base peak.[7] |

Synthesis and Experimental Protocols

The asymmetric synthesis of (R)-2-Amino-1,1,1-trifluoropropane is a key step in the production of several pharmaceuticals. Various methods have been developed to achieve high enantioselectivity. A common strategy involves the stereoselective reduction of a corresponding imine or the use of a chiral auxiliary.

General Experimental Workflow for Asymmetric Synthesis

The synthesis can be conceptualized as a multi-step process, often starting from a trifluoromethyl ketone.

References

- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 2. Cas 177469-12-4,this compound | lookchem [lookchem.com]

- 3. This compound | 177469-12-4 [chemicalbook.com]

- 4. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 177469-12-4 [chemnet.com]

- 6. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Due to the limited availability of experimentally derived public data, this guide leverages predicted spectroscopic values alongside detailed, generalized experimental protocols. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and structurally similar molecules in a research and development setting.

Chemical Structure and Properties

This compound is a chiral amine hydrochloride salt. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.

| Property | Value |

| Molecular Formula | C₃H₇ClF₃N |

| Molecular Weight | 149.54 g/mol |

| CAS Number | 177469-12-4 |

| Appearance | White to off-white solid (predicted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on computational models and may vary from experimental values.

Table 1: Predicted ¹H NMR Data (Solvent: D₂O)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.0 - 4.2 | Quartet of doublets (qd) | J(H-C-F) ≈ 8.0, J(H-C-H) = 6.5 |

| H-3 (CH₃) | 1.5 - 1.6 | Doublet (d) | J(H-C-H) = 6.5 |

| H (NH₃⁺) | 7.5 - 8.5 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | 123 - 126 | Quartet (q) | J(C-F) ≈ 280 |

| C-2 | 50 - 53 | Quartet (q) | J(C-C-F) ≈ 30 |

| C-3 | 14 - 16 | Singlet (s) | - |

Table 3: Predicted ¹⁹F NMR Data (Solvent: D₂O)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (CF₃) | -74 to -76 | Doublet (d) | J(F-C-C-H) ≈ 8.0 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring NMR spectra of this compound.

Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

The Trifluoromethyl Group: A Game-Changer in the World of Chiral Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into chiral amine scaffolds has become a cornerstone of modern medicinal chemistry and drug design. This powerful electron-withdrawing moiety imparts a unique combination of steric and electronic properties that can profoundly influence the physicochemical and pharmacological characteristics of a molecule. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in chiral amines, offering insights into its effects on key drug-like properties, detailed experimental protocols for their evaluation, and a case study on the asymmetric synthesis of a prominent trifluoromethylated chiral amine drug.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically alter the fundamental properties of a chiral amine, including its basicity, lipophilicity, and metabolic stability. These modifications are critical in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the amine nitrogen.[1] This is due to the inductive effect of the three fluorine atoms, which pull electron density away from the nitrogen, making its lone pair of electrons less available for protonation. A lower pKa value for a chiral amine can have significant implications for its behavior in a physiological environment, affecting its ionization state, solubility, and ability to interact with biological targets.

For instance, the pKa of ethylamine is significantly higher than that of its trifluoromethylated counterpart, 2,2,2-trifluoroethylamine, as shown in the table below.

| Compound | Structure | pKa |

| Ethylamine | CH₃CH₂NH₂ | 10.63 |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.47 |

Table 1: Comparison of pKa values for ethylamine and 2,2,2-trifluoroethylamine.

This trend is also observed in aromatic amines. The introduction of a trifluoromethyl group to aniline generally decreases its basicity.

| Compound | Structure | pKa |

| Aniline | C₆H₅NH₂ | 4.6 |

| 3-(Trifluoromethyl)aniline | m-CF₃C₆H₄NH₂ | 3.5 |

| 4-(Trifluoromethyl)aniline | p-CF₃C₆H₄NH₂ | 2.75[2] |

Table 2: Comparison of pKa values for aniline and its trifluoromethylated derivatives.[3][4][5]

Enhancement of Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic and generally increases the overall lipophilicity of a molecule, which is quantified by the logarithm of the partition coefficient (LogP).[6] Increased lipophilicity can enhance a drug's ability to cross cell membranes, a crucial factor for oral absorption and distribution to target tissues. However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.

The LogP value of 2,2,2-trifluoroethylamine is higher than that of ethylamine, demonstrating the lipophilic contribution of the CF₃ group.

| Compound | Structure | LogP |

| Ethylamine | CH₃CH₂NH₂ | -0.13 |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 0.51 |

Table 3: Comparison of LogP values for ethylamine and 2,2,2-trifluoroethylamine.[7][8]

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6][9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9] By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[9]

| Parameter | Compound without CF₃ | Compound with CF₃ | Rationale |

| Metabolic Pathway | Oxidation of a labile C-H bond | Blocked metabolic pathway | The strong C-F bonds are resistant to enzymatic cleavage.[9] |

| In vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[9] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower intrinsic clearance indicates a reduced metabolic capacity of the liver.[9] |

Table 4: General impact of trifluoromethyl substitution on metabolic stability.[9][10]

Role in Drug-Receptor Interactions

The trifluoromethyl group can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions.[11] Its unique electronic properties can also influence the overall binding affinity and selectivity of a drug molecule. The CF₃ group can act as a hydrogen bond acceptor and can also engage in so-called "orthogonal multipolar" interactions with carbonyl groups in protein backbones.

Case Study: Asymmetric Synthesis of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. It features a chiral quaternary center bearing a trifluoromethyl group, which is crucial for its activity. The asymmetric synthesis of Efavirenz provides an excellent example of the strategies employed to introduce a trifluoromethylated chiral center.

Experimental Protocols

Accurate determination of the physicochemical properties of trifluoromethylated chiral amines is essential for drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a chiral amine.

Methodology:

-

Sample Preparation: Prepare a 1 mM solution of the amine in deionized water or a suitable co-solvent if solubility is an issue.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the inflection point of the first derivative of the titration curve.[12][13][14]

Determination of LogP by RP-HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a chiral amine using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.

-

Sample Preparation: Prepare a solution of the test compound in the mobile phase.

-

Chromatography: Inject the standard solutions and the test compound solution into the HPLC system and record the retention times (t_R). Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the log(k) of the standard compounds against their known LogP values.

-

Determine the log(k) of the test compound and use the calibration curve to extrapolate its LogP value.[1][15][16]

-

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the metabolic stability of a chiral amine in the presence of human liver microsomes (HLM).

Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Prepare a working solution of the test compound (e.g., 1 µM) in the same buffer.

-

Prepare an NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution to each well.

-

Add the test compound solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the resulting line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k * volume of incubation) / amount of microsomal protein.[9][19]

-

Conclusion

The trifluoromethyl group is a uniquely versatile tool in the design and development of chiral amines for pharmaceutical applications. Its profound impact on basicity, lipophilicity, and metabolic stability allows for the fine-tuning of a molecule's ADME properties. Furthermore, its ability to engage in specific non-covalent interactions can enhance binding affinity and selectivity for biological targets. A thorough understanding of the effects of the trifluoromethyl group, coupled with robust experimental evaluation, is crucial for leveraging its full potential in the creation of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journaleras.com [journaleras.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. squjs.squ.edu.om [squjs.squ.edu.om]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. creative-bioarray.com [creative-bioarray.com]

The Critical Role of Chiral Amines in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. Among the vast landscape of chiral compounds, chiral amines hold a position of exceptional importance, forming the structural core of a significant portion of pharmaceuticals. The stereochemistry of the amine functional group can dictate the therapeutic efficacy, selectivity, and safety profile of a drug. This technical guide provides a comprehensive exploration of the significance of chiral amines in drug development, detailing their differential pharmacology, methods for their synthesis and analysis, and their interaction with biological systems.

The Stereochemical Imperative in Drug Action

The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction between a chiral drug and its biological target, be it a receptor, enzyme, or ion channel, is often stereospecific. The two enantiomers of a chiral amine can be considered as distinct chemical entities, each with its own pharmacological and toxicological profile. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse effects.[1][2]

The differential activity of enantiomers is a critical consideration in drug design and development. For instance, the (S)-enantiomer of the beta-blocker propranolol is approximately 100 times more potent in blocking beta-adrenergic receptors than the (R)-enantiomer. Similarly, the therapeutic efficacy of the selective serotonin reuptake inhibitor (SSRI) citalopram resides primarily in its (S)-enantiomer, escitalopram.

Quantitative Analysis of Enantiomeric Activity

The disparity in the pharmacological activity of enantiomers can be quantified through various in vitro and in vivo assays. Parameters such as binding affinity (Ki), inhibitory concentration (IC50), and pharmacokinetic profiles provide a clear picture of the stereoselectivity of a drug's action.

| Drug | Enantiomer | Target | Parameter | Value | Reference |

| Citalopram | (S)-citalopram | Serotonin Transporter (SERT) | Ki (nM) | 1.1 | [3] |

| (R)-citalopram | Serotonin Transporter (SERT) | Ki (nM) | 37 | [3] | |

| Albuterol | (R)-albuterol | β2-Adrenergic Receptor | Bronchodilation (FEV1 increase) | Active | [4] |

| (S)-albuterol | β2-Adrenergic Receptor | Bronchodilation (FEV1 increase) | Inactive | [4] | |

| Ibuprofen | (S)-ibuprofen | Cyclooxygenase (COX) | Anti-inflammatory activity | Active | [5] |

| (R)-ibuprofen | Cyclooxygenase (COX) | Anti-inflammatory activity | Inactive (undergoes in vivo inversion to (S)-form) | [5] |

Signaling Pathways of Chiral Amine Drugs

The stereospecific interaction of chiral amines with their biological targets initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of new drugs.

Beta-Adrenergic Receptor Signaling

Beta-blockers are a class of drugs that often contain a chiral amine moiety. They act by antagonizing the effects of catecholamines at β-adrenergic receptors. The binding of an agonist to the β-adrenergic receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).

References

- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 4. The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Amino-1,1,1-trifluoropropane Hydrochloride: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride is a chiral fluorinated organic compound that has garnered interest as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The presence of a trifluoromethyl group at a stereogenic center imparts unique physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of larger molecules into which it is incorporated.[3][4][5] This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, with a focus on detailed experimental methodologies.

Physicochemical and Safety Data

A summary of the known physical, chemical, and safety data for this compound is presented below. Data has been aggregated from various chemical databases and supplier information.[2][3][6]

| Property | Value |

| CAS Number | 177469-12-4 |

| Molecular Formula | C₃H₇ClF₃N |

| Molecular Weight | 149.54 g/mol |

| IUPAC Name | (2R)-1,1,1-trifluoropropan-2-amine;hydrochloride |

| Synonyms | (R)-1,1,1-Trifluoroisopropylamine hydrochloride, (2R)-1,1,1-trifluoropropan-2-amine hydrochloride |

| Appearance | Solid |

| Boiling Point | 116 °C at 760 mmHg |

| Flash Point | 23.9 °C |

| Storage Temperature | 2-8°C under inert gas (e.g., Nitrogen or Argon) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Enantioselective Synthesis

The primary method for the enantioselective synthesis of this compound involves a three-step process utilizing a chiral sulfinamide auxiliary. This method provides high diastereoselectivity and yields the desired enantiomer with high purity.[7]

Experimental Workflow for Enantioselective Synthesis

Caption: Workflow for the enantioselective synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of (R,E)-N-(1,1,1-Trifluoropropan-2-ylidene)-2-methylpropane-2-sulfinamide

This step involves the condensation of 1,1,1-trifluoroacetone with (R)-tert-butanesulfinamide.

-

Materials:

-

(R)-tert-Butanesulfinamide

-

1,1,1-Trifluoroacetone

-

Titanium (IV) ethoxide (Ti(OEt)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Protocol:

-

To a solution of (R)-tert-butanesulfinamide in anhydrous THF, add titanium (IV) ethoxide.

-

Add 1,1,1-trifluoroacetone to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the N-sulfinylimine.

-

Step 2: Diastereoselective Reduction to (R)-N-((R)-1,1,1-Trifluoro-propan-2-yl)-2-methyl-propane-2-sulfinamide

The key stereochemistry-defining step is the diastereoselective reduction of the N-sulfinylimine. The choice of reducing agent is crucial for achieving high diastereoselectivity.[8][9][10]

-

Materials:

-

(R,E)-N-(1,1,1-Trifluoropropan-2-ylidene)-2-methylpropane-2-sulfinamide

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Protocol:

-

Dissolve the N-sulfinylimine in anhydrous THF and cool the solution to -48 °C.

-

Add sodium borohydride portion-wise to the cooled solution.

-

Stir the reaction at -48 °C for several hours until the starting material is consumed.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent and purify by chromatography to obtain the desired diastereomer of the N-sulfinyl amine.

-

Step 3: Deprotection and Formation of this compound

The final step is the removal of the chiral auxiliary and the formation of the hydrochloride salt.[11]

-

Materials:

-

(R)-N-((R)-1,1,1-Trifluoro-propan-2-yl)-2-methyl-propane-2-sulfinamide

-

Hydrochloric acid (HCl) in methanol or diethyl ether

-

Methanol or Diethyl ether

-

-

Protocol:

-

Dissolve the purified N-sulfinyl amine in methanol or diethyl ether.

-

Add a solution of HCl in the corresponding solvent.

-

Stir the mixture at room temperature. The hydrochloride salt of the amine will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

-

Biological Activity and Applications

A comprehensive search of the scientific literature did not yield any peer-reviewed studies detailing the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. Its primary documented application is as a specialized building block for the synthesis of more complex molecules in the context of drug discovery and medicinal chemistry.[1][2][12]

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug candidate's properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5][13] Chiral amines are also prevalent pharmacophores in a wide range of pharmaceuticals. Therefore, this compound represents a valuable starting material for the synthesis of novel pharmaceutical candidates.

Potential Applications in Medicinal Chemistry

Caption: Potential synthetic utility of the title compound in drug discovery.

Conclusion

This compound is a chiral building block of significant interest for synthetic and medicinal chemists. Its enantioselective synthesis is achievable through a well-defined, multi-step process involving a chiral sulfinamide auxiliary, which allows for high stereocontrol. While its direct biological activity has not been reported in the literature, its structural motifs—a chiral amine and a trifluoromethyl group—are highly relevant in the design of modern pharmaceuticals. Future research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cas 177469-12-4,this compound | lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. jelsciences.com [jelsciences.com]

- 9. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 177469-12-4 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

The Advent and Evolution of Trifluoromethylated Amines: A Synthetic Chemistry Perspective

Introduction: The Transformative Impact of the Trifluoromethyl Group in Amine Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This is due to the unique physicochemical properties the CF₃ group imparts, including increased metabolic stability, enhanced lipophilicity, and altered basicity of proximal functional groups. When appended to an amine, one of the most ubiquitous functional groups in pharmaceuticals, the trifluoromethyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for accessing trifluoromethylated amines, offering insights for researchers, scientists, and drug development professionals. We will traverse the timeline from early, challenging syntheses to the sophisticated and versatile methods available today, including nucleophilic, electrophilic, and radical approaches, with a special focus on the rise of photoredox catalysis.

A Historical Odyssey: From Early Discoveries to Modern Marvels

The journey of trifluoromethylated amines is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. While the first organofluorine compound, fluoromethane, was reported in 1835, the synthesis of molecules containing the trifluoromethyl group presented a significant challenge.[1] An early landmark in the synthesis of a simple trifluoromethylated amine was achieved by Henry Gilman in 1934. His approach to synthesizing trifluoroethylamine involved a multi-step sequence starting from sodium trifluoroacetate, proceeding through trifluoroacetonitrile, and culminating in a platinum-catalyzed hydrogenation.[2][3] This early route, however, was lengthy and low-yielding, limiting its practical application.[2]

The mid-20th century saw pioneering work by chemists like R. N. Haszeldine, who made significant contributions to the chemistry of fluoroalkyl derivatives of nitrogen, further expanding the fundamental understanding of these compounds.[4] However, it was not until the latter half of the 20th century that more practical and versatile methods for the synthesis of trifluoromethylated amines began to emerge, driven by the growing recognition of their potential in pharmaceutical and agrochemical applications.

A significant turning point was the development of reagents and methodologies that allowed for the direct introduction of the trifluoromethyl group. This evolution can be broadly categorized into three key mechanistic approaches: nucleophilic, electrophilic, and radical trifluoromethylation.

Timeline of Key Developments in Trifluoromethylated Amine Synthesis

Caption: A timeline highlighting key milestones in the synthesis of trifluoromethylated amines.

The Three Pillars of Trifluoromethylation: A Mechanistic Overview

The modern synthesis of trifluoromethylated amines is dominated by three primary strategies, each with its own set of reagents, mechanisms, and applications. The choice of method often depends on the substrate, desired regioselectivity, and functional group tolerance.

Nucleophilic Trifluoromethylation: The Power of the CF₃⁻ Anion

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic nitrogen-containing substrate, most commonly an imine or a related derivative.

The Ruppert-Prakash Reagent (TMSCF₃): A Game Changer

The introduction of trimethyl(trifluoromethyl)silane (TMSCF₃) by Ruppert in 1984, and its subsequent popularization by G. K. Surya Prakash in 1989, revolutionized nucleophilic trifluoromethylation.[5][6] This air- and moisture-stable liquid serves as an excellent source of the CF₃⁻ anion upon activation with a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

The reaction with imines proceeds via the addition of the in situ-generated trifluoromethide anion to the electrophilic imine carbon, forming a trifluoromethylated amine after quenching.[8][9]

Mechanism of Nucleophilic Trifluoromethylation of Imines with TMSCF₃

Caption: Mechanism of the Ruppert-Prakash reagent in the nucleophilic trifluoromethylation of an imine.

Step-by-Step Protocol: Nucleophilic Trifluoromethylation of an Imine using Ruppert-Prakash Reagent

This protocol describes a general procedure for the trifluoromethylation of a pre-formed imine.[7][8]

-

Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding aldehyde or ketone (1.0 equiv) and benzylamine (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or dichloromethane). Add a drying agent such as anhydrous magnesium sulfate. Stir the reaction at room temperature for 2-4 hours or until imine formation is complete as monitored by TLC or GC-MS. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

-

Trifluoromethylation: To a flame-dried flask under an inert atmosphere, add the crude imine (1.0 equiv) and dissolve it in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath.

-

Add the Ruppert-Prakash reagent (TMSCF₃) (1.2-1.5 equiv) dropwise to the stirred solution.

-

Add a catalytic amount of a fluoride source, such as a 1.0 M solution of TBAF in THF (0.05-0.1 equiv), dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or ¹⁹F NMR.

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Deprotection (if necessary): If a benzyl-protected amine was used, the benzyl group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂) to yield the primary α-trifluoromethylamine.[8]

Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon

Electrophilic trifluoromethylation reagents deliver a formal "CF₃⁺" cation to a nucleophilic nitrogen atom. The development of stable and easy-to-handle electrophilic trifluoromethylating agents has been a significant area of research.

Pioneering Reagents: Umemoto and Togni

In the 1990s, Teruo Umemoto and his group developed a class of powerful electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzothiophenium salts.[10] These reagents are highly effective for the trifluoromethylation of a variety of nucleophiles, including amines.[11]